N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
Description
N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core linked to a substituted 1,3,5-triazine moiety via a carboxamide bridge. Its structure integrates two pharmacologically significant motifs: the pyrazole ring, known for its role in medicinal chemistry (e.g., kinase inhibition), and the triazine group, which is often utilized in agrochemicals and drug design due to its electronic versatility.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-5-methyl-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-12-14(10-20-25(12)13-8-6-5-7-9-13)16(26)19-11-15-21-17(24(2)3)23-18(22-15)27-4/h5-10H,11H2,1-4H3,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMKUYTYRFADKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NC(=NC(=N3)OC)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step processes:
Formation of the Pyrazole Ring: Starting with phenylhydrazine and ethyl acetoacetate under acidic conditions.
Introduction of the Triazine Moiety: Using cyanuric chloride with the dimethylamino and methoxy groups.
Coupling Reaction: Merging the triazine derivative with the pyrazole intermediate via amide bond formation.
Industrial Production Methods:
In industrial settings, these reactions are scaled up using robust methods to ensure high yields and purity. Continuous flow chemistry can be used to enhance efficiency and safety by precisely controlling reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives under mild conditions, often using reagents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can reduce specific groups within the compound.
Substitution: The methoxy and dimethylamino groups provide sites for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, mild acids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions
Major Products:
The resulting products depend on the nature of the reactions but typically include various substituted or oxidized forms of the original compound.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves several chemical reactions that integrate the triazine and pyrazole moieties. The compound's structure features a triazine ring that enhances its biological activity and solubility in biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to pyrazole derivatives. For instance, a series of pyrazole derivatives have been evaluated for their cytotoxicity against various cancer cell lines, including human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549) using MTT assays. The results indicated that these compounds exhibited good to excellent antitumor activity, with some derivatives showing IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .
Anti-inflammatory Activity
Compounds derived from pyrazole and triazine structures have also been investigated for their anti-inflammatory properties. Research has shown that certain derivatives can inhibit leukotriene biosynthesis, which is crucial in inflammatory responses. This inhibition suggests potential applications in treating inflammatory diseases .
Drug Development
The integration of the triazine moiety into pyrazole derivatives has led to the development of novel therapeutic agents. The unique structural features of these compounds allow for enhanced interaction with biological targets, making them suitable candidates for drug development in oncology and inflammatory disease management.
Enzymatic Inhibition
Studies have indicated that some derivatives can act as inhibitors of specific enzymes involved in disease pathways. For example, certain pyrazole-based compounds have been found to inhibit p38 MAP kinase, a target in the treatment of autoimmune disorders .
Case Study 1: Anticancer Activity
In a study focusing on the anticancer effects of pyrazole derivatives, several compounds were synthesized and tested against HepG2 cancer cells. Two notable compounds demonstrated IC50 values of 6.1 ± 1.9 μM and 7.9 ± 1.9 μM, showcasing their potential as effective anticancer agents compared to traditional therapies .
Case Study 2: Anti-inflammatory Effects
Another study explored the anti-inflammatory properties of pyrazole derivatives by assessing their ability to inhibit leukotriene production in vitro. The findings revealed significant inhibitory effects, suggesting their potential use in treating conditions characterized by excessive inflammation .
Mechanism of Action
Compared to other similar compounds, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide stands out due to its unique structural features:
Triazine Moiety: Offers distinct reactivity compared to other heterocycles.
Substituent Groups: Provide unique sites for chemical modification, unlike simpler analogs.
Comparison with Similar Compounds
Key Observations :
- The target compound’s triazine moiety distinguishes it from pyrazole-pyrazole (3a–3d) and thiazole-pyrimidine () analogs.
- Substituents like dimethylamino and methoxy groups likely improve aqueous solubility compared to chloro or cyano groups in 3a–3d .
- Synthetic routes for analogs in involve EDCI/HOBt-mediated amide coupling, suggesting a plausible method for synthesizing the target compound .
Physicochemical and Functional Properties
Melting Points and Stability
Compounds with electron-withdrawing groups (e.g., 3d with 4-fluorophenyl) exhibit higher melting points (181–183°C) compared to electron-donating substituents (e.g., 3c with p-tolyl: 123–125°C) .
Spectroscopic Features
- NMR : Pyrazole protons in 3a–3d resonate at δ 7.2–8.1 ppm, while methyl groups appear at δ 2.4–2.6 ppm . The target compound’s triazine methyl and methoxy groups would likely produce distinct signals (e.g., δ 3.0–3.5 ppm for N(CH3)2).
- Mass Spectrometry : The target compound’s molecular ion ([M+H]+) is expected near m/z 417, comparable to 3a (m/z 403.1) but higher due to the triazine substituent .
Biological Activity
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, mechanisms of action, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₃ |
| Molecular Weight | 330.34 g/mol |
| CAS Number | 2034276-05-4 |
The structure includes a triazine ring, which is known for its biological activity, and a pyrazole moiety that contributes to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(dimethylamino)-6-methoxy-1,3,5-triazine with a suitable pyrazole derivative under controlled conditions. This multi-step synthesis often requires optimization of reaction conditions to achieve high yields and purity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It can interact with cellular receptors, modulating signaling pathways.
- DNA/RNA Interaction : The compound may intercalate with nucleic acids, affecting transcription or translation processes.
These mechanisms contribute to its potential therapeutic effects against various diseases.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties:
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the compound is particularly effective against Gram-positive bacteria and certain fungi, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The anticancer activity is likely due to its ability to induce apoptosis and inhibit cell cycle progression.
Case Studies
Several studies have explored the biological activity of similar compounds in the pyrazole and triazine families:
- Study on Triazine Derivatives : A study demonstrated that derivatives similar to this compound exhibited enhanced antimicrobial activity due to structural modifications that increased hydrophobic interactions with microbial membranes .
- Pyrazole Compounds in Cancer Research : Research has shown that pyrazole derivatives can effectively target cancer cell signaling pathways, leading to reduced tumor growth in animal models .
Q & A
Q. What alternative synthetic routes exist for scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
